molecular formula C10H19N3 B14762458 2,5-Bis(N,N-dimethylaminomethyl)pyrrole

2,5-Bis(N,N-dimethylaminomethyl)pyrrole

Cat. No.: B14762458
M. Wt: 181.28 g/mol
InChI Key: UVZIFGJOZUTFLF-UHFFFAOYSA-N
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Description

2,5-Bis(N,N-dimethylaminomethyl)pyrrole is a chemical compound with the molecular formula C₁₀H₁₉N₃. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two N,N-dimethylaminomethyl groups attached to the 2 and 5 positions of the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Bis(N,N-dimethylaminomethyl)pyrrole can be synthesized through a Mannich reaction. This involves the reaction of pyrrole with formaldehyde and dimethylamine in a basic medium. The reaction proceeds efficiently, yielding over 80% of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Mannich reaction remains a fundamental approach. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(N,N-dimethylaminomethyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms of the dimethylaminomethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

2,5-Bis(N,N-dimethylaminomethyl)pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(N,N-dimethylaminomethyl)pyrrole involves its interaction with various molecular targets. The dimethylaminomethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as a ligand in coordination chemistry and its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(hydroxymethyl)pyrrole
  • 2,5-Bis(aminomethyl)pyrrole
  • 2,5-Bis(methylaminomethyl)pyrrole

Uniqueness

2,5-Bis(N,N-dimethylaminomethyl)pyrrole is unique due to the presence of two N,N-dimethylaminomethyl groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-[5-[(dimethylamino)methyl]-1H-pyrrol-2-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C10H19N3/c1-12(2)7-9-5-6-10(11-9)8-13(3)4/h5-6,11H,7-8H2,1-4H3

InChI Key

UVZIFGJOZUTFLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(N1)CN(C)C

Origin of Product

United States

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